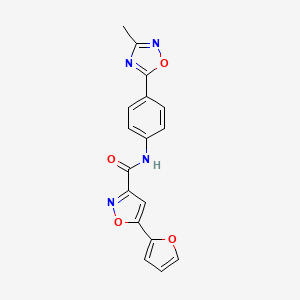
5-(furan-2-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(furan-2-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H12N4O4 and its molecular weight is 336.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Heterocyclic Chemistry
Research on compounds with structural similarity to 5-(furan-2-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)isoxazole-3-carboxamide has focused on their synthesis and potential applications in developing new materials and drugs. Compounds derived from furan-2-carboxylic acid and containing oxadiazole rings have been synthesized and explored for various biological and chemical properties. For example, studies have involved the synthesis of furan-yl oxadiazole derivatives demonstrating tautomeric equilibrium and potential for antimicrobial activities (Koparır, Çetin, & Cansiz, 2005; Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).
Therapeutic and Biological Potential
The therapeutic potential of oxadiazole and furadiazole-containing compounds has been extensively reviewed, highlighting their importance in drug development due to a broad range of chemical and biological properties. These compounds exhibit various biological activities, such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities, making them significant in the search for new therapeutic agents (Siwach & Verma, 2020).
Antiprotozoal and Antimicrobial Activities
Research into dicationic 3,5-diphenylisoxazoles, analogs to the core structure of the compound of interest, has demonstrated strong antiprotozoal activities against pathogens like Trypanosoma brucei rhodesiense and Plasmodium falciparum. These studies indicate the potential of structurally similar compounds for the development of new treatments against protozoal infections (Patrick et al., 2007).
Novel Pharmaceutical Applications
The novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including compounds structurally related to this compound, have shown significant antiprotozoal properties, suggesting their potential as therapeutic agents against diseases like trypanosomiasis and malaria. These findings underscore the importance of such compounds in the development of new drugs with improved efficacy and safety profiles (Ismail et al., 2004).
properties
IUPAC Name |
5-(furan-2-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4/c1-10-18-17(25-20-10)11-4-6-12(7-5-11)19-16(22)13-9-15(24-21-13)14-3-2-8-23-14/h2-9H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCUZYBMYYGRLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


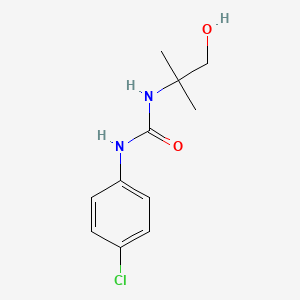
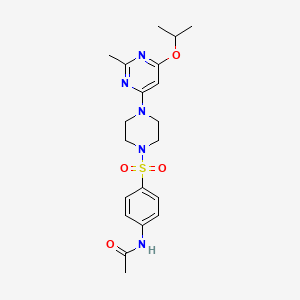
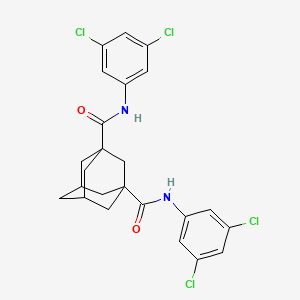


![N-[1-(2-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2876402.png)

![1-(furan-2-ylmethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2876405.png)
![1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B2876407.png)
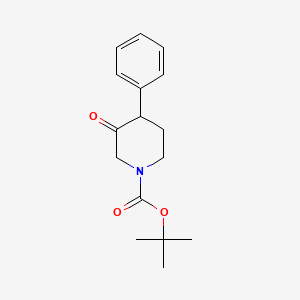
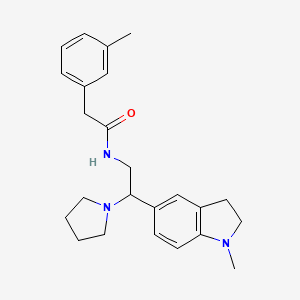
![2-{4-[3-(Trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}benzoic acid](/img/structure/B2876411.png)
![8'-chloro-1-(3,5-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2876414.png)